molecular formula C12H22O3S B8354386 1-Cyclohexylsulfonyl-3,3-dimethyl-2-butanone

1-Cyclohexylsulfonyl-3,3-dimethyl-2-butanone

Cat. No.: B8354386
M. Wt: 246.37 g/mol
InChI Key: KGPOBPQOMNCUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexylsulfonyl-3,3-dimethyl-2-butanone is a useful research compound. Its molecular formula is C12H22O3S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22O3S

Molecular Weight

246.37 g/mol

IUPAC Name

1-cyclohexylsulfonyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H22O3S/c1-12(2,3)11(13)9-16(14,15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

KGPOBPQOMNCUIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To cyclohexylthiol (23 g, 0.198 mole), a solution of potassium hydroxide (13.7 g, 0.207 mole) in ethanol (80 ml) was added dropwise at 15° C., followed by stirring at the same temperature for 24 hours. After 1-bromo-3,3-dimethyl-2-butanone (35.4 g, 0.198 mole) was added dropwise to the reaction mixture at 10°-15° C. and continued to stir at 20° C. for 5 hours, sodium tungstate (2.5 g) was added. Then, 30% hydrogen peroxide (220 g, 1.96 mole) was added dropwise at 45°-50° C. and reacted with stirring at 60°-80° C. for 30 hours. After cooling, the reaction mixture was extracted with methylene chloride (300 ml×1), the organic layer was separated, dried over anhydrous MgSO4 and evaporated to obtain 14 g of residual crude 1-cyclohexylsulfonyl-3,3-dimethyl-2-butanone as a pale yellow oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
sodium tungstate
Quantity
2.5 g
Type
catalyst
Reaction Step Four

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